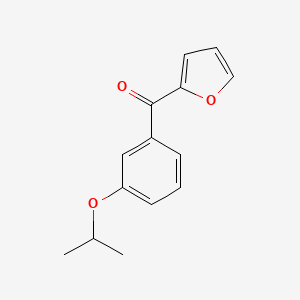

Furan-2-yl(3-isopropoxyphenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

furan-2-yl-(3-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-10(2)17-12-6-3-5-11(9-12)14(15)13-7-4-8-16-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPXAKOWZVBJCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be critical in the structural confirmation of Furan-2-yl(3-isopropoxyphenyl)methanone.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons on the furan (B31954) ring, the isopropoxy group, and the phenyl ring. The chemical shifts (δ) and coupling patterns (J-coupling) would provide information about the electronic environment and connectivity of these protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the carbons of the furan and phenyl rings, and the isopropoxy group carbons would be diagnostic.

Expected ¹H and ¹³C NMR Data: A detailed analysis of related compounds in the scientific literature would allow for the prediction of specific chemical shifts and coupling constants.

Interactive Table: Predicted ¹H NMR Data for Furan-2-yl(3-isopropoxyphenyl)methanone

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Furan H5 | 7.6 - 7.8 | dd | J = 1.8, 0.9 |

| Furan H3 | 7.2 - 7.4 | dd | J = 3.6, 0.9 |

| Furan H4 | 6.5 - 6.7 | dd | J = 3.6, 1.8 |

| Phenyl H2 | 7.5 - 7.7 | d | J = 2.0 |

| Phenyl H6 | 7.4 - 7.6 | dd | J = 8.0, 2.0 |

| Phenyl H4 | 7.3 - 7.5 | t | J = 8.0 |

| Phenyl H5 | 7.1 - 7.3 | dd | J = 8.0, 2.0 |

| Isopropoxy CH | 4.6 - 4.8 | sept | J = 6.0 |

| Isopropoxy CH₃ | 1.3 - 1.5 | d | J = 6.0 |

Interactive Table: Predicted ¹³C NMR Data for Furan-2-yl(3-isopropoxyphenyl)methanone

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 182 - 185 |

| Furan C2 | 152 - 155 |

| Furan C5 | 147 - 150 |

| Furan C3 | 120 - 123 |

| Furan C4 | 112 - 115 |

| Phenyl C1 | 138 - 141 |

| Phenyl C3 | 158 - 161 |

| Phenyl C2 | 115 - 118 |

| Phenyl C6 | 122 - 125 |

| Phenyl C4 | 129 - 132 |

| Phenyl C5 | 119 - 122 |

| Isopropoxy CH | 69 - 72 |

| Isopropoxy CH₃ | 21 - 24 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For Furan-2-yl(3-isopropoxyphenyl)methanone, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

Expected Fragmentation Pattern: The molecule would likely fragment at the carbonyl group and the ether linkage, yielding characteristic ions.

Interactive Table: Predicted Mass Spectrometry Data for Furan-2-yl(3-isopropoxyphenyl)methanone

| Fragment Ion | Predicted m/z | Structure |

| [M]+• | 230 | C₁₄H₁₄O₃ |

| [M - CH(CH₃)₂]+ | 187 | C₁₁H₇O₃ |

| [C₄H₃O-CO]+ | 95 | Furoyl cation |

| [C₆H₄-O-CH(CH₃)₂]+ | 149 | 3-Isopropoxyphenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Furan-2-yl(3-isopropoxyphenyl)methanone would be expected to show characteristic absorption bands for the carbonyl group, the furan ring, the aromatic ring, and the ether linkage.

Interactive Table: Predicted Infrared Spectroscopy Data for Furan-2-yl(3-isopropoxyphenyl)methanone

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (ketone) | 1650 - 1680 |

| C-O-C (aryl ether) | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) |

| C=C (aromatic) | 1580 - 1600, 1450 - 1500 |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| Furan ring | ~1580, ~1480, ~1380 |

X-ray Crystallography for Three-Dimensional Structural Determination

Expected Crystallographic Data: This would include the crystal system, space group, unit cell dimensions, and atomic coordinates.

Interactive Table: Hypothetical X-ray Crystallography Data for Furan-2-yl(3-isopropoxyphenyl)methanone

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 (for monoclinic) |

| Volume (ų) | ~1500-2000 |

| Z | 4 |

Structure Activity Relationship Sar Investigations of Furan 2 Yl 3 Isopropoxyphenyl Methanone and Its Analogues

Methodological Frameworks for SAR Studies

The investigation of Structure-Activity Relationships (SAR) is fundamental to medicinal chemistry, guiding the iterative process of drug design and optimization. Several methodological frameworks are employed to elucidate the complex interplay between a molecule's structure and its biological function.

Traditional Structure-Activity Relationship Analysis

Traditional SAR analysis involves the synthesis of a series of analogs of a lead compound, where systematic modifications are made to different parts of the molecule. By comparing the biological activities of these analogs, medicinal chemists can deduce which functional groups and structural features are essential for activity (the pharmacophore) and which are detrimental. This qualitative approach helps in identifying key areas of the molecule for further optimization to enhance potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictability

Quantitative Structure-Activity Relationship (QSAR) studies build upon traditional SAR by establishing a mathematical correlation between the chemical structure and biological activity. nih.gov In QSAR, various physicochemical properties or theoretical molecular descriptors of a set of compounds are correlated with their measured biological activity, often expressed as the concentration required to elicit a specific response (e.g., IC50). nih.goviosrjournals.org These models, once validated, can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. nih.goviosrjournals.org The predictive power of a QSAR model is crucial for its utility in virtual screening and lead optimization. nih.gov

Influence of Substituents on the Furan (B31954) Ring on Biological Efficacy

The furan ring is a common heterocycle in many biologically active compounds and its substitution pattern can significantly modulate pharmacological activity. utripoli.edu.lyresearchgate.net In the context of furan-2-yl(phenyl)methanone derivatives, the nature and position of substituents on the furan ring are critical determinants of their biological effects. mdpi.comrsc.org

Research on furan-based inhibitors has shown that even minor changes to the furan nucleus can lead to substantial differences in biological activity. researchgate.net For instance, in a series of furan-2-yl(phenyl)methanone derivatives evaluated for protein tyrosine kinase (PTK) inhibitory activity, the presence of hydroxyl groups on the furan ring was found to be essential for activity. mdpi.com Conversely, the introduction of a methoxyl group led to a loss of activity. mdpi.com This highlights the importance of hydrogen bond donating capabilities at this position for interacting with the target enzyme.

Furthermore, the electronic properties of the substituents play a crucial role. Electron-withdrawing groups on the furan ring can stabilize the molecule and influence its reactivity and interaction with biological targets. rsc.org The specific placement of these substituents is also vital, as it dictates the spatial arrangement of the molecule within the binding site of the target protein.

Below is a data table illustrating the impact of furan ring substituents on the PTK inhibitory activity of some furan-2-yl(phenyl)methanone analogs.

| Compound | Furan Ring Substituent | Phenyl Ring Substituent | PTK Inhibitory Activity (IC50, µM) |

| 4a | - | 2,4-dihydroxy | 4.66 |

| 4b | - | 2,5-dihydroxy | 6.42 |

| 8a | - | 3-bromo-4,5-dihydroxy | 5.31 |

| 8c | - | 3,5-dibromo-2,4-dihydroxy | 2.72 |

| 22c | 5-(4-chlorophenyl) | - | 4.62 |

| Genistein | (Reference) | 13.65 |

Data sourced from a study on furan-2-yl(phenyl)methanone derivatives as PTK inhibitors. mdpi.com

Modifications of the Isopropoxyphenyl Moiety and Their Pharmacological Impact

The isopropoxyphenyl moiety in Furan-2-yl(3-isopropoxyphenyl)methanone serves as a crucial component for interaction with biological targets. Modifications to this part of the molecule, including the nature of the alkoxy group, its position on the phenyl ring, and its replacement with bioisosteric alternatives, can profoundly affect the compound's pharmacological profile.

The position of the alkoxy group on the phenyl ring is a key determinant of activity. In many diaryl ketone structures, the substitution pattern on the phenyl ring dictates the orientation of the molecule within the binding pocket of the target enzyme or receptor. For example, in a series of diaryl furanones designed as selective COX-2 inhibitors, the nature and position of substituents on the phenyl ring were critical for inhibitory potency and selectivity. nih.gov While direct data on the isopropoxy group at the 3-position for this specific scaffold is limited, studies on related diaryl systems suggest that moving the substituent between the ortho, meta, and para positions can significantly alter the binding affinity due to changes in steric and electronic interactions with the target. mdpi.com

The nature of the alkoxy group itself is also important. The isopropoxy group, with its branched alkyl chain, provides a certain level of lipophilicity and steric bulk. Altering this group to a smaller methoxy (B1213986) or a larger butoxy group, for instance, would change these properties and could either enhance or diminish the interaction with a hydrophobic pocket in the target protein. Metabolic stability is another factor to consider, as larger alkoxy groups can sometimes be more susceptible to metabolic degradation. nih.gov

Bioisosteric replacement of the isopropoxy group or the entire isopropoxyphenyl ring is a common strategy in medicinal chemistry to improve pharmacokinetic properties or to explore new interactions with the target. nih.govnih.gov For example, replacing the isopropoxy group with a trifluoromethoxy group could alter the electronic properties and metabolic stability while maintaining a similar size. The phenyl ring itself could be replaced by other aromatic or heteroaromatic systems to probe for new binding interactions and potentially improve properties like solubility. nih.gov

The following table summarizes hypothetical modifications to the isopropoxyphenyl moiety and their potential pharmacological impact based on general principles of medicinal chemistry.

| Modification | Rationale | Potential Pharmacological Impact |

| Positional Isomers | Explore different binding orientations within the target site. | Altered potency and selectivity. |

| (e.g., 2-isopropoxy, 4-isopropoxy) | ||

| Alkoxy Chain Variation | Modulate lipophilicity and steric bulk. | Changes in binding affinity and metabolic stability. |

| (e.g., methoxy, ethoxy, butoxy) | ||

| Bioisosteric Replacement of Isopropoxy | Fine-tune electronic properties and metabolic stability. | Improved pharmacokinetic profile. |

| (e.g., trifluoromethoxy, cyclopropyloxy) | ||

| Aromatic Ring Analogs | Explore new binding interactions and improve physicochemical properties. | Enhanced potency, selectivity, or solubility. |

| (e.g., pyridyl, thienyl) |

Role of the Ketone Bridge and its Conformational Flexibility

The rotational freedom around the bonds connecting the ketone to the furan and phenyl rings allows for a range of dihedral angles. This conformational flexibility can be both an advantage and a disadvantage in drug design. While it allows the molecule to adapt to the shape of the binding site, a high degree of flexibility can also lead to a loss of entropy upon binding, which is energetically unfavorable. Therefore, medicinal chemists often seek to introduce some degree of conformational constraint to lock the molecule into a more bioactive conformation.

The planarity and electronic nature of the ketone group also contribute to its role. The carbonyl oxygen can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein. The replacement of the ketone bridge with other linkers, such as a methylene (B1212753) group or a different heterocyclic ring, would drastically alter the geometry and electronic properties of the molecule, likely leading to a significant change in biological activity. Studies on diaryl compounds have shown that the nature and length of the bridge between the two aryl rings are critical for optimal activity. nih.gov

Computational studies, such as molecular modeling and conformational analysis, are often employed to understand the preferred conformations of diaryl ketones and to correlate them with their biological activity. By identifying low-energy, bioactive conformations, researchers can design new analogs with restricted conformational freedom that are pre-organized for binding, potentially leading to increased potency and selectivity.

Stereochemical Considerations and Their Effects on Target Interaction

In the exploration of the structure-activity relationships (SAR) of pharmacologically active compounds, stereochemistry often plays a pivotal role in determining the potency and selectivity of their interaction with biological targets. The three-dimensional arrangement of atoms in a molecule can significantly influence its binding affinity to receptors and enzymes, which are themselves chiral entities. For analogues of Furan-2-yl(3-isopropoxyphenyl)methanone, which possess chiral centers, the differential effects of stereoisomers are a critical aspect of their SAR.

While specific research on the stereoisomers of Furan-2-yl(3-isopropoxyphenyl)methanone is not extensively detailed in the public domain, the broader class of furan-containing compounds provides significant insights into the importance of stereochemical configurations for biological activity. Studies on related chiral furan derivatives have consistently demonstrated that enantiomers and diastereomers can exhibit markedly different pharmacological profiles.

For instance, research into chiral furan lignan (B3055560) derivatives has successfully led to the synthesis and chiral resolution of racemic mixtures. Subsequent biological evaluation of the separated optical isomers revealed distinct activities between the enantiomers and the parent racemate, underscoring the stereospecificity of their biological action. nih.gov This principle is fundamental in medicinal chemistry, as the desired therapeutic effect often resides in one specific stereoisomer, while the other may be inactive or contribute to undesirable side effects.

Furthermore, investigations into other furan-containing heterocyclic structures highlight the critical nature of absolute configuration. In a series of chiral thiourea (B124793) derivatives, the absolute configuration of the enantiomer was identified as a key determinant of their biological potency. acs.org This suggests that the spatial orientation of substituents around a chiral center dictates the precise interactions with the target, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces.

In the context of furan-based compounds, the geometry of the molecule is also a significant stereochemical factor. For example, in a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, the (E)-isomer configuration of the double bond was confirmed and found to be crucial for their tyrosinase inhibitory activity. acs.orgnih.gov This highlights that not only chiral centers but also geometric isomerism can profoundly impact the biological activity of furan-containing molecules.

The synthesis of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives as inhibitors of human sirtuin 2 (SIRT2) further illustrates the importance of the spatial arrangement of functional groups. The structure-activity relationship analyses of these compounds led to the identification of a potent inhibitor, where the specific substitution pattern on the phenyl and furan rings was crucial for its activity.

Preclinical Pharmacological and Biological Activity Profiles

Enzyme Inhibition Studies and Mechanistic Insights

Protein kinases are crucial regulators of cellular signal transduction, and their dysfunction is implicated in diseases like cancer, making them an attractive therapeutic target. nih.gov A series of novel furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase (PTK) inhibitory activity. nih.govnih.gov

In these studies, the core furan-2-yl(phenyl)methanone scaffold was modified, primarily on the phenyl ring, to investigate structure-activity relationships (SAR). nih.gov The findings indicate that the presence of hydroxyl groups on the phenyl ring is essential for PTK inhibitory activity, while methoxyl groups lead to a loss of activity. nih.gov Furthermore, the addition of one or more halogen atoms to the phenyl ring was found to increase the compound's potency. nih.gov Several of these new derivatives demonstrated promising activity, with some showing inhibitory effects equal to or greater than the reference compound, genistein. nih.gov

| Compound | Substitution Pattern | IC₅₀ (μM) |

|---|---|---|

| Genistein (Reference) | - | 13.65 |

| Compound 4a | 2,4-dihydroxy | 4.66 |

| Compound 4b | 2,5-dihydroxy | 6.42 |

| Compound 8a | 4-bromo-2,5-dihydroxy | 5.31 |

| Compound 8c | 3,5-dibromo-2,4-dihydroxy | 2.72 |

| Compound 22c | 3,5-diiodo-2,4-dihydroxy | 4.62 |

The arachidonic acid cascade, which includes the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, is central to the inflammatory process. nih.gov COX enzymes produce prostaglandins, while 5-LOX produces leukotrienes. nih.govcapes.gov.br Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes. nih.gov However, this can shunt arachidonic acid metabolism towards the 5-LOX pathway, potentially increasing the production of pro-inflammatory leukotrienes. nih.gov

Developing dual inhibitors that target both COX and 5-LOX is a therapeutic strategy aimed at providing more potent anti-inflammatory effects while potentially mitigating the side effects associated with traditional NSAIDs. nih.govnih.gov This approach seeks to reduce both prostaglandin (B15479496) and leukotriene-mediated inflammation. nih.gov While this is an active area of pharmaceutical research, studies specifically evaluating Furan-2-yl(3-isopropoxyphenyl)methanone or its close analogues as dual COX/5-LOX inhibitors were not identified in the reviewed literature.

Mycolic acids are essential, long-chain fatty acids that form the distinctive outer layer of the mycobacterial cell wall, providing a defensive barrier against antibiotics and host immune responses. frontiersin.org The enzymes involved in the mycolic acid biosynthesis pathway are therefore considered attractive targets for new antitubercular drugs. frontiersin.org One such enzyme is the salicylate (B1505791) synthase MbtI, which is crucial for the iron-scavenging siderophore system of Mycobacterium tuberculosis (Mtb) and is absent in humans. mdpi.commdpi.com

Research has identified a class of 5-phenylfuran-2-carboxylic acids as potent inhibitors of MbtI. nih.gov Although structurally different from furan-2-yl(phenyl)methanones due to the carboxylic acid group, these compounds share the furan-phenyl core. Structure-activity relationship studies revealed that the furan (B31954) moiety is essential for activity. mdpi.com The substitution pattern on the phenyl ring significantly influences potency, with electron-withdrawing groups, such as a cyano group at the meta-position, proving particularly effective. mdpi.com For example, 5-(3-cyanophenyl)furan-2-carboxylic acid was identified as one of the most potent MbtI inhibitors. mdpi.com Further modifications aimed at increasing lipophilicity and cell wall permeability have led to derivatives with improved activity against mycobacterial growth in iron-limiting conditions. mdpi.com

Metallo-aminopeptidases are a class of enzymes that contain metal ions, typically zinc, in their active sites and are involved in various physiological processes by cleaving amino acids from the N-terminus of peptides and proteins. nih.gov Their dysregulation is linked to several human diseases. nih.gov Inhibitors of these enzymes often work by chelating the catalytic metal ion. nih.gov

Common inhibitory scaffolds include molecules with functional groups like thiols, hydroxamates, or phosphonates that can form non-covalent complexes with the active site metal ion. nih.gov Natural products, such as bestatin, serve as a prototypical example of a competitive, active-site-directed inhibitor. nih.gov A review of the literature did not yield specific studies investigating Furan-2-yl(3-isopropoxyphenyl)methanone or related furan-methanone derivatives as metallo-aminopeptidase inhibitors.

Soluble guanylate cyclase (sGC) is a key receptor for nitric oxide (NO). nih.gov The binding of NO to the reduced heme iron (Fe²⁺) within sGC activates the enzyme, leading to vasodilation and other signaling events. nih.gov In states of oxidative stress, the heme iron can be oxidized to the ferric state (Fe³⁺), rendering the enzyme insensitive to NO. nih.gov

Pharmacological agents known as sGC modulators, which include sGC stimulators and activators, can target the enzyme even in its NO-insensitive state, offering a therapeutic advantage over traditional NO donors. nih.gov These modulators are being investigated for conditions such as heart failure and pulmonary hypertension. nih.govnih.gov There is currently no available research in the reviewed sources that connects Furan-2-yl(3-isopropoxyphenyl)methanone or its analogues to the modulation of soluble guanylate cyclase.

Antimicrobial Research Applications

The furan nucleus is a component of many biologically active compounds, and its derivatives have been widely investigated for antimicrobial properties. nih.govutripoli.edu.ly Research has shown that compounds containing a furan ring can exhibit a broad spectrum of activity against various pathogens. ijabbr.com

Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which share a furan-phenyl linkage, have demonstrated their ability to inhibit the growth of bacteria and yeast-like fungi. mdpi.com For instance, certain derivatives were effective against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 64 to 128 µg/mL. mdpi.com The highest activity was observed against the yeast-like fungi Candida albicans, with all tested compounds showing inhibition at a concentration of 64 µg/mL. mdpi.com Other research has highlighted different furan derivatives with activity against strains like Proteus vulgaris and Listeria monocytogenes, indicating the versatility of the furan scaffold in developing new antimicrobial agents. utripoli.edu.lyijabbr.com

| Microorganism | Reported Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 64 µg/mL |

| Escherichia coli | 64 - 128 µg/mL |

| Staphylococcus aureus | 64 - 128 µg/mL |

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (e.g., Escherichia coli, Staphylococcus aureus)

The furan nucleus is a core component of many compounds investigated for their antimicrobial properties. nih.govutripoli.edu.lyamazonaws.com Research into various furan derivatives has revealed a spectrum of antibacterial action against both Gram-positive and Gram-negative bacteria.

A study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated notable antibacterial efficacy. For most of the tested compounds in this class, the minimum inhibitory concentration (MIC) against the Gram-positive bacterium Staphylococcus aureus was 128 µg/mL. mdpi.com Against the Gram-negative bacterium Escherichia coli, the MIC for these derivatives ranged between 64 and 128 µg/mL. mdpi.com One specific derivative was highlighted for its ability to suppress E. coli growth at a concentration of 64 µg/mL. utripoli.edu.lyijabbr.com

Other furan-based structures have also shown promise. 1-benzoyl-3-furan-2-ylmethyl-thiourea exhibited antibacterial effects against Gram-positive bacteria, including Listeria monocytogenes, Bacillus cereus, and Staphylococcus aureus. ijabbr.com Similarly, a novel arylfuran derivative was found to be active against both E. coli and S. aureus, indicating a broad spectrum of activity. ijabbr.com Further studies on 2,4-disubstituted furan derivatives showed good antibacterial activity, particularly against Proteus vulgaris and E. coli. ijabbr.com

Hybrid molecules incorporating the furan structure have also been synthesized and tested. Carbamothioyl-furan-2-carboxamide derivatives with a 2,4-dinitrophenyl group showed significant inhibition against various bacterial strains with MICs ranging from 150.7 to 295 µg/mL. mdpi.com In another study, pyrazole-based 2(3H)-furanone derivatives were active against Staphylococcus aureus. nih.gov

| Compound Class | Bacterial Strain | Reported Activity (MIC) | Source |

|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | Staphylococcus aureus | 128 µg/mL | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | Escherichia coli | 64-128 µg/mL | mdpi.com |

| Carbamothioyl-furan-2-carboxamide Derivatives | Various bacterial strains | 150.7–295 µg/mL | mdpi.com |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | S. aureus, L. monocytogenes, B. cereus | Activity reported | ijabbr.com |

Antifungal Activity (e.g., Candida albicans)

The investigation of furan derivatives extends to their potential as antifungal agents, particularly against the opportunistic yeast-like fungus Candida albicans.

Research on 3-aryl-3-(furan-2-yl)propanoic acid derivatives showed that these compounds inhibited the growth of Candida albicans at a concentration of 64 µg/mL. mdpi.comnih.gov Another class of compounds, Dinaphtho[2,1-b]furan-2-yl-methanone derivatives , also displayed inhibitory activity against C. albicans, with reported MIC values ranging from 128 to 512 µg/mL. researchgate.net

Hybrid compounds containing furan have demonstrated potent antifungal effects. A series of molecules combining furanone and fluconazole (B54011) pharmacophores yielded a derivative with extremely strong activity against Candida albicans and Candida glabrata (MIC₅₀ value of 0.5 µg/mL) and notable activity against Candida tropicalis (MIC₅₀ value of 2 µg/mL). utripoli.edu.ly Additionally, some pyrazole-based 2(3H)-furanone derivatives were found to be effective against C. albicans. nih.gov The 2(5H)-furanone derivative F131, which contains an l-borneol fragment, showed MIC values between 32–128 µg/mL for various clinical isolates of C. albicans. nih.gov

| Compound Class | Fungal Strain | Reported Activity (MIC) | Source |

|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | Candida albicans | 64 µg/mL | mdpi.comnih.gov |

| Dinaphtho[2,1-b]furan-2-yl-methanone Derivatives | Candida albicans | 128-512 µg/mL | researchgate.net |

| Furanone-fluconazole hybrid | Candida albicans | 0.5 µg/mL (MIC₅₀) | utripoli.edu.ly |

| 2(5H)-Furanone derivative F131 | Candida albicans | 32-128 µg/mL | nih.gov |

Antiproliferative and Anticancer Mechanisms in In Vitro Models

Furan-based compounds have been a source of interest for developing new anticancer agents. amazonaws.com A variety of derivatives have been synthesized and evaluated for their antiproliferative potential against human cancer cell lines. mdpi.com

For example, a series of carbamothioyl-furan-2-carboxamide derivatives were tested against human hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cell lines. mdpi.com One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, demonstrated the highest activity against hepatocellular carcinoma, with a cell viability of 33.29% at a concentration of 20 μg/mL. mdpi.com Other studies on new furanone derivatives also showed good to moderate anti-cancer activity against MCF-7 breast carcinoma cells, with the added benefit of low toxicity against normal (MRC-5) cells. researchgate.net The anti-proliferative potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives has also been investigated. utripoli.edu.ly

Modulation of Apoptotic Pathways (e.g., Bcl-2 inhibition)

Apoptosis, or programmed cell death, is a critical process regulated by the Bcl-2 family of proteins. Anti-apoptotic proteins like Bcl-2 are often overexpressed in cancer cells, preventing cell death and promoting survival. youtube.com Small molecule inhibitors that target these anti-apoptotic proteins can restore the natural process of cell death, making them attractive therapeutic targets.

While no direct evidence links Furan-2-yl(3-isopropoxyphenyl)methanone to Bcl-2, the broader field of medicinal chemistry has explored various heterocyclic structures for this purpose. For instance, gossypol (B191359) and its derivatives have been shown to bind to and inhibit the anti-apoptotic functions of Bcl-2 and Bcl-xL. nih.gov More complex molecules, such as furopyridazinone-based compounds , have been found to target the Bcl-2 gene promoter. nih.gov The development of venetoclax, a highly specific Bcl-2 inhibitor, has marked a turning point in treating certain hematological malignancies by effectively inducing apoptosis in cancer cells. nih.govyoutube.comyoutube.com This highlights the therapeutic potential of targeting the Bcl-2 pathway, a mechanism that could be explored for novel furan derivatives in the future.

Research on Anti-angiogenic Effects and Related Cellular Targets

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Inhibiting this process is a key strategy in cancer therapy.

Studies on the furan-containing compound 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) revealed significant anti-angiogenic effects. In cancer cells, FPP-3 suppressed the release of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis. nih.gov It also inhibited VEGF-induced angiogenesis in a chick chorioallantoic membrane (CAM) assay. nih.gov In human umbilical vein endothelial cells (HUVECs), FPP-3 was found to decrease cell survival, proliferation, and the formation of tube-like structures, which are essential steps in angiogenesis. nih.gov

Other furan-containing natural products have also been investigated. Two furano-sesquiterpenoids , 2-methoxyfuranodiene and 2-acetoxyfuranodiene, isolated from Commiphora myrrh resin, were evaluated for their anti-angiogenic activity. mdpi.com The compound 2-acetoxyfuranodiene, in particular, disrupted the formation of inter-somatic blood vessels in treated zebrafish embryos, demonstrating potent anti-angiogenic properties. mdpi.com The anti-proliferative activity of these compounds is thought to be associated with their potential to induce apoptosis and inhibit angiogenesis. mdpi.com

Anti-inflammatory and Analgesic Research

Furan derivatives have been widely explored for their anti-inflammatory and analgesic properties. nih.govutripoli.edu.ly The furan ring is a structural component in various compounds known to modulate inflammatory pathways. nih.govmdpi.com

The compound 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) has been characterized as an anti-inflammatory agent that works by inhibiting the production of nitric oxide and tumor necrosis factor-alpha. nih.govkoreascience.kr It has demonstrated potent anti-inflammatory activities in research models. nih.gov Furan derivatives can exhibit their anti-inflammatory effects through various mechanisms, including the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production and acting as antioxidants. nih.gov

Antiviral Investigations

The search for novel antiviral agents has also included the investigation of furan-based compounds. nih.govutripoli.edu.lyamazonaws.com

A series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov Through structural optimization, two potent non-peptidomimetic inhibitors of Mpro were discovered, with IC₅₀ values of 1.57 µM and 1.55 µM. nih.gov

In another study, pyrazole-based 2(3H)-furanone derivatives were screened for their antiviral activity against the avian influenza virus (AIV). nih.gov Several of the synthesized compounds showed noteworthy antiviral activity, demonstrating their potential to inhibit viral replication. nih.gov

Neuropharmacological Receptor Interaction Studies (e.g., AMPA Receptor Potentiation)

Similarly, a thorough review of scientific literature found no specific research investigating the neuropharmacological receptor interactions of Furan-2-yl(3-isopropoxyphenyl)methanone, including any potential activity as a potentiator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. AMPA receptors are crucial for fast synaptic transmission in the central nervous system, and their modulation is a key area of neuropharmacological research. utripoli.edu.ly

Although various furan and benzofuran (B130515) derivatives have been synthesized and evaluated for their effects on the central nervous system and for their potential to treat neurological disorders, there is no available data to suggest that Furan-2-yl(3-isopropoxyphenyl)methanone has been studied for its interaction with AMPA receptors or any other neuropharmacological target. utripoli.edu.lynih.gov Research on the pharmacology of AMPA receptors has identified various agonists and antagonists, but Furan-2-yl(3-isopropoxyphenyl)methanone is not mentioned among them. researchgate.net

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Furan-2-yl(3-isopropoxyphenyl)methanone, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netepstem.nettsijournals.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org For furan-containing compounds, the distribution of these orbitals is typically spread across the aromatic rings and the carbonyl group, indicating potential sites for charge transfer. researchgate.netmalayajournal.org

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | Data Not Available | Electron-donating ability |

| ELUMO | Data Not Available | Electron-accepting ability |

| Energy Gap (ΔE) | Data Not Available | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. malayajournal.orgresearchgate.net The MEP surface helps identify regions that are prone to electrophilic and nucleophilic attack.

Different colors on the MEP map denote varying potential values:

Red: Indicates regions of most negative electrostatic potential, rich in electrons, and susceptible to electrophilic attack. These areas are often associated with lone pairs of heteroatoms like oxygen. malayajournal.org

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and are targets for nucleophilic attack. researchgate.net

Green: Corresponds to areas of neutral or zero potential.

For a molecule like Furan-2-yl(3-isopropoxyphenyl)methanone, the most negative potential (red) is expected around the carbonyl oxygen and the furan (B31954) oxygen, while positive potentials (blue) may be located around the hydrogen atoms. malayajournal.orgnih.gov

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to understand the molecular vibrations and to aid in the assignment of experimental infrared (IR) and Raman spectra. globalresearchonline.net Using DFT methods, the harmonic vibrational frequencies can be computed. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, allowing for a better correlation with experimental data. researchgate.net

The analysis helps in assigning specific vibrational modes, such as C-H stretching, C=O stretching, and ring vibrations of the furan and phenyl groups. globalresearchonline.netresearchgate.net This correlation between theoretical and experimental spectra provides a detailed confirmation of the molecular structure. tsijournals.com

| Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |

|---|---|---|

| C=O Stretch | Data Not Available | Data Not Available |

| Aromatic C-H Stretch | Data Not Available | Data Not Available |

| Furan Ring C-O-C Stretch | Data Not Available | Data Not Available |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and delocalization within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals and calculates the stabilization energy (E(2)) associated with these interactions. tsijournals.comwisc.edu A higher E(2) value indicates a more intense interaction, signifying greater electron delocalization from the donor to the acceptor orbital. core.ac.uk

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a small molecule and the active site of a biological target. nih.gov

Prediction of Binding Modes and Active Site Interactions

Docking simulations for Furan-2-yl(3-isopropoxyphenyl)methanone would involve placing the molecule into the binding pocket of a specific protein target. The simulation algorithm then explores various conformations and orientations of the ligand, scoring them based on a function that estimates the binding free energy. tsijournals.com The results can predict the most stable binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov

| Protein Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the conformational stability of a ligand within the active site of a protein, the dynamics of the protein-ligand complex, and the specific interactions that stabilize the bound state.

Detailed Research Findings:

The stability of the interaction between the lead furan-1,3,4-oxadiazole derivatives and their target enzymes, hTYR and hTYRP1, was investigated using 100-nanosecond MD simulations. mdpi.comnih.gov The results of these simulations indicated that the lead compounds, BF4 and BF5 , remained stably bound within the active sites of their respective enzymes throughout the simulation period. mdpi.comnih.gov This stability is a crucial indicator of a compound's potential to act as an effective inhibitor.

In a separate computational study on (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, MD simulations revealed that the most active compound formed stable interactions with key amino acid residues, such as ASN260 and MET280, in the active site of tyrosinase. mdpi.com The consistency of these interactions over the simulation time provides a dynamic view of the binding mode and reinforces the predictions made by static molecular docking studies.

MD simulations have also been employed to understand the pyrolysis process of furan resin, demonstrating the versatility of this technique in materials science applications. psu.eduresearchgate.net These simulations can predict the evolution of molecular structures and properties under different conditions. psu.eduresearchgate.net

Chemoinformatics and Virtual Screening Approaches for Lead Identification

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical compounds. Virtual screening is a key chemoinformatic technique that computationally screens large libraries of virtual compounds against a protein target to identify potential hits. This approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for experimental testing.

Detailed Research Findings:

A notable example of virtual screening is the study of furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives, where a library of sixteen compounds (BF1–BF16 ) was screened in silico against hTYR and hTYRP1. researchgate.netdntb.gov.uamdpi.comnih.gov This structure-based virtual screening successfully identified compounds BF4 and BF5 as the most promising inhibitors based on their high binding affinities. researchgate.netdntb.gov.uamdpi.comnih.gov The success of this virtual screening campaign demonstrates the efficiency of using computational methods to identify novel inhibitor scaffolds.

In another in silico study, a library of 408 natural phytochemicals was screened against the furin protease, a target relevant to COVID-19. nih.gov This virtual screening identified three lead compounds—robustaflavone, withanolide, and amentoflavone—based on their favorable docking scores. nih.gov Subsequent validation through redocking and binding energy calculations confirmed their potential as furin inhibitors. nih.gov These examples underscore the power of virtual screening in rapidly identifying potential lead compounds from vast chemical spaces for a wide range of therapeutic targets.

Table 2: Virtual Screening Hits for Furin Protease Inhibition

| Compound | Docking Score (kcal/mol) | Re-docking Score (kcal/mol) |

|---|---|---|

| Robustaflavone | -10.7 nih.gov | -10.6 nih.gov |

| Amentoflavone | -10.5 nih.gov | -10.5 nih.gov |

| Withanolide | -10.4 nih.gov | -10.4 nih.gov |

| Reference Compound | -10.2 nih.gov | - |

This table is generated based on data from a virtual screening study on phytochemicals as a representative example.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds and to guide the optimization of lead molecules.

Detailed Research Findings:

While a specific QSAR model for Furan-2-yl(3-isopropoxyphenyl)methanone has not been reported, the methodology is widely applied to various classes of compounds. For instance, in a study of trypanosomicidal naphthoquinones, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed. acs.org These models successfully identified the steric, electrostatic, and hydrophobic features that are important for the compounds' antiparasitic activity. acs.org The predictive power of these models was validated by designing, synthesizing, and testing new compounds, with the experimental activities of three out of five new compounds being in good agreement with the model's predictions. acs.org

The development of QSAR models is a cornerstone of modern medicinal chemistry, enabling the rational design of more potent and selective therapeutic agents. mdpi.com These models contribute to a deeper understanding of the molecular determinants of biological activity and help to prioritize synthetic efforts.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry-Compliant Synthetic Routes

The synthesis of novel chemical compounds increasingly demands environmentally benign methodologies. Future research should prioritize the development of "green" synthetic pathways to Furan-2-yl(3-isopropoxyphenyl)methanone. This involves exploring alternatives to traditional methods that may rely on harsh reagents or produce significant waste.

Key areas of investigation could include:

Catalytic Approaches: Investigating the use of recyclable and non-toxic catalysts, such as zeolites or enzyme-based systems, to facilitate the key bond-forming reactions.

Alternative Solvents: Moving away from volatile organic solvents towards greener alternatives like water, supercritical fluids, or ionic liquids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

A successful green synthesis would not only be more environmentally responsible but could also offer advantages in terms of cost-effectiveness and scalability.

Exploration of Bioisosteric Replacements in the Furan (B31954) and Phenyl Moieties for Enhanced Efficacy

Bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing the biological activity and physicochemical properties of a lead compound. For Furan-2-yl(3-isopropoxyphenyl)methanone, systematic exploration of bioisosteres for both the furan and the substituted phenyl rings could lead to derivatives with enhanced therapeutic potential.

Table 1: Potential Bioisosteric Replacements

| Moiety to be Replaced | Potential Bioisosteres | Rationale for Replacement |

| Furan Ring | Thiophene, Pyrrole, Thiazole | To modulate electronic properties, metabolic stability, and potential for hydrogen bonding. |

| Isopropoxy Group | Methoxy (B1213986), Ethoxy, Cyclopropyloxy | To investigate the impact of size and lipophilicity on target binding. |

| Phenyl Ring | Pyridine, Pyrimidine, Thiazole | To introduce new hydrogen bonding capabilities and alter the overall polarity and solubility. |

These modifications could influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity and selectivity for biological targets.

Advanced Elucidation of Molecular Mechanisms of Action at Sub-cellular Levels

A critical area for future research is to pinpoint the precise molecular targets and signaling pathways affected by Furan-2-yl(3-isopropoxyphenyl)methanone. While some furan derivatives exhibit anti-inflammatory or chemopreventive effects by modulating specific enzymes and transcription factors, the mechanism of this particular compound is unknown. utripoli.edu.ly For instance, another furan-containing compound, 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), has been shown to inhibit the activation of matrix metalloproteinases (MMPs), which are crucial in cancer cell invasion and migration. nih.gov

Future studies should employ advanced techniques such as:

Proteomics and Transcriptomics: To identify changes in protein and gene expression in response to treatment with the compound.

Cell-Based Assays: To investigate effects on specific cellular processes like apoptosis, cell cycle progression, or inflammatory signaling cascades.

Enzyme Inhibition Assays: To screen for direct inhibitory activity against a panel of relevant enzymes.

Understanding the molecular mechanism is fundamental for rational drug design and for identifying potential therapeutic applications.

Investigation of Synergistic Effects with Established Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and reduced side effects. Future research should explore the potential for Furan-2-yl(3-isopropoxyphenyl)methanone to act synergistically with existing drugs. For example, if the compound is found to have antimicrobial properties, as has been observed for other 3-aryl-3-(furan-2-yl)propanoic acid derivatives, its combination with established antibiotics could be investigated. mdpi.com Similarly, if it demonstrates anti-inflammatory activity, its use alongside non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids could be explored.

Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be applied to Furan-2-yl(3-isopropoxyphenyl)methanone research in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models that correlate structural features of furan derivatives with their biological activities.

Virtual Screening: To screen large virtual libraries of related compounds to identify those with a high probability of being active.

De Novo Design: To generate novel molecular structures based on the Furan-2-yl(3-isopropoxyphenyl)methanone scaffold with optimized predicted properties.

By leveraging AI and ML, researchers can accelerate the discovery and development of new, more effective furan-based therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing Furan-2-yl(3-isopropoxyphenyl)methanone, and how are reaction conditions optimized?

Answer: A prevalent method involves coupling reactions between furan derivatives and substituted phenyl precursors. For example, DBU (1,8-diazabicycloundec-7-ene) in THF under ambient conditions facilitates the formation of similar methanone scaffolds via nucleophilic acyl substitution or condensation . Optimization includes adjusting stoichiometry (e.g., 10% excess of pyrrolidine), reaction time (16–24 hours), and purification via triethylamine-treated silica gel chromatography to minimize side reactions . Lower yields (e.g., 45% in some cases) highlight the need for controlled anhydrous conditions and inert atmospheres to suppress hydrolysis .

Q. How is the crystal structure of Furan-2-yl(3-isopropoxyphenyl)methanone determined, and which software tools are recommended?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling intensity data and twinned crystals . Data collection involves mounting crystals on a diffractometer, followed by iterative refinement of positional and thermal parameters. For ambiguous electron density maps (e.g., disordered isopropoxy groups), constraints like SIMU and DELU in SHELXL improve model accuracy .

Q. What spectroscopic techniques are employed to characterize this compound, and how are spectral contradictions resolved?

Answer: Key techniques include:

- 1H/13C NMR : Assignments rely on coupling patterns (e.g., furan protons at δ 6.46–7.76 ppm) and DEPT experiments to distinguish CH, CH2, and CH3 groups .

- IR : Stretching frequencies (e.g., carbonyl at ~1733 cm⁻¹) confirm methanone formation .

Contradictions (e.g., unexpected splitting in NMR) are resolved by variable-temperature NMR or 2D experiments (COSY, HSQC) to identify dynamic processes or overlapping signals .

Q. What safety protocols are recommended for handling Furan-2-yl(3-isopropoxyphenyl)methanone in the lab?

Answer:

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of volatiles during synthesis .

- Waste disposal must follow institutional guidelines for halogenated/organic residues, with segregation for incineration or chemical neutralization .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer: Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the furan ring’s electron-rich nature may favor interactions with Lewis acids. NIST data (e.g., bond dissociation energies) validate computational models . Molecular dynamics simulations further explore solvent effects (e.g., THF vs. DCM) on reaction pathways .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

Answer: Derivatives with electron-withdrawing groups (e.g., fluoro, nitro) on the phenyl ring enhance interactions with biological targets like tubulin or kinases. For example, 3,4,5-trimethoxy substitution improves solubility and binding affinity in indole-based analogs . SAR studies require iterative synthesis (e.g., Suzuki coupling for biaryl systems) followed by assays (e.g., cytotoxicity, enzyme inhibition) to correlate structure with activity .

Q. What strategies address low yields or impurities in large-scale synthesis?

Answer:

- Impurity profiling : LC-MS identifies by-products (e.g., dehalogenated intermediates).

- Process optimization : Switch from batch to flow chemistry for better heat/mass transfer, reducing side reactions .

- Purification : Use preparative HPLC or recrystallization in ethanol/water mixtures for high-purity (>95%) batches .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries?

Answer: Twinned or pseudosymmetric crystals may produce ambiguous data. Strategies include:

Q. What advanced analytical methods validate the compound’s stability under physiological conditions?

Answer:

- Accelerated stability studies : Incubate in PBS (pH 7.4) at 37°C, monitoring degradation via UPLC-MS.

- Metabolite profiling : Use liver microsome assays to identify oxidation products (e.g., furan ring hydroxylation) .

- Fluorescent labeling : Analogous to collagenase detection with 2-methoxy-2,4-diphenyl-3(2H)-furanone, track cellular uptake via confocal microscopy .

Q. How are contradictory biological activity results rationalized across different studies?

Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation involves:

- Standardizing protocols (e.g., MTT assay with matched cell passage numbers).

- Using isogenic cell lines to isolate genetic factors.

- Meta-analysis of published data to identify trends (e.g., IC50 variability linked to logP values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.